3-(Methylamino)-3-phenylpropan-1-ol

概要

説明

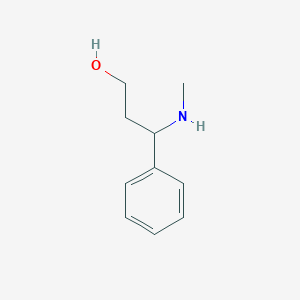

3-(Methylamino)-3-phenylpropan-1-ol is an organic compound with the molecular formula C10H15NO It is a secondary amine and an alcohol, characterized by a phenyl group attached to a propanol backbone with a methylamino substituent

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-3-phenylpropan-1-ol typically involves the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride. The reaction is carried out in an alcohol solvent at temperatures ranging from 60-100°C in a closed container. The mixture is then concentrated, cooled, and crystallized to obtain this compound hydrochloride. This intermediate is then reduced under catalytic conditions using a Raney nickel catalyst, with hydrogen pressure between 0.3-1.5 MPa and temperatures of 25-80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of closed systems and efficient catalysts helps in minimizing waste and reducing production costs.

化学反応の分析

Types of Reactions

3-(Methylamino)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be further reduced to form different amines.

Substitution: The methylamino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) is commonly employed.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Phenylacetone or benzaldehyde derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various N-substituted derivatives.

科学的研究の応用

Chemistry

In synthetic organic chemistry, 3-(Methylamino)-3-phenylpropan-1-ol serves as an important intermediate for the synthesis of more complex molecules. Its structural features allow chemists to modify it for various applications, including the development of pharmaceuticals.

Biology

This compound is studied for its interactions with biological systems, particularly its role as a monoamine reuptake inhibitor. By inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, it may enhance synaptic transmission, making it a candidate for treating mood disorders.

Medicine

Research has focused on the potential therapeutic applications of this compound in treating neurological disorders. Notably, it has been investigated for:

- Antidepressant Activity : Studies indicate that it may alleviate symptoms of major depressive disorder (MDD) by increasing the availability of mood-regulating neurotransmitters.

- Management of Vasomotor Symptoms : Clinical trials have explored its efficacy in reducing hot flashes in menopausal women, suggesting it could be a non-hormonal treatment alternative.

Case Study 1: Treatment of Major Depressive Disorder

A clinical trial assessed the efficacy of this compound in patients diagnosed with MDD. Over a 12-week period, subjects receiving the compound exhibited significant improvements in depressive symptoms compared to those on placebo. The findings suggest that it could serve as a novel therapeutic option for treatment-resistant depression.

Case Study 2: Management of Vasomotor Symptoms

In another study involving menopausal women experiencing vasomotor symptoms, participants treated with the compound reported a marked decrease in the severity and frequency of hot flashes compared to placebo groups. This indicates its potential as an effective non-hormonal treatment option.

作用機序

The mechanism of action of 3-(Methylamino)-3-phenylpropan-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, influencing metabolic pathways. The compound’s effects are mediated through its interaction with receptors and enzymes, altering their activity and leading to physiological responses .

類似化合物との比較

Similar Compounds

3-(Methylamino)-1-phenylpropan-1-one: A related compound with a ketone group instead of an alcohol.

3-(Dimethylamino)-3-phenylpropan-1-ol: Similar structure but with an additional methyl group on the amino nitrogen.

Phenylpropanolamine: A compound with similar structural features but different pharmacological properties

Uniqueness

3-(Methylamino)-3-phenylpropan-1-ol is unique due to its dual functional groups (amine and alcohol), which allow it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.

生物活性

3-(Methylamino)-3-phenylpropan-1-ol, also known as (R)-3-(methylamino)-1-phenylpropan-1-ol, is a chiral amino alcohol with significant implications in medicinal chemistry, particularly in the context of neuropharmacology. This compound is a notable metabolite of fluoxetine, an antidepressant, and has been studied for its potential biological activities, especially regarding its interactions with neurotransmitter systems.

The molecular formula of this compound is C₁₀H₁₅NO. Its structure includes a methylamino group attached to a phenylpropanol framework, which contributes to its pharmacological properties. The compound can be synthesized through various methods, including catalytic hydrogenation of 3-(methylamino)-1-phenylpropan-1-one, yielding the (R)-enantiomer that exhibits distinct biological properties compared to its (S)-counterpart .

Biological Activity

Neuropharmacological Effects:

Research indicates that this compound interacts with serotonin receptors, suggesting a role in mood regulation and anxiety management. Its activity as a metabolite of fluoxetine implies that it may contribute to the pharmacodynamics of antidepressant therapies. Studies have shown that this compound can exhibit both agonistic and antagonistic effects on various serotonin receptor subtypes, warranting further investigation into its therapeutic potential.

Potential Applications:

This compound's unique structural properties make it suitable for exploring new therapeutic avenues in treating psychiatric conditions. Its interaction with neurotransmitter systems, particularly serotonin pathways, positions it as a candidate for developing novel antidepressants or adjunctive therapies for mood disorders .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 3-(Methylamino)-1-phenylpropan-1-one | Ketone derivative | Precursor for various psychoactive drugs |

| (S)-Fluoxetine | Antidepressant | Selective serotonin reuptake inhibitor |

| 3-Methylamino-3-phenylpropan-1-ol | Amino alcohol | Exhibits different pharmacological profiles |

The (R)-enantiomer of this compound stands out due to its specific biological activity related to serotonin modulation, which may differ significantly from its analogs and other enantiomers .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Interaction with Serotonin Receptors : A study demonstrated that this compound could modulate serotonin receptor activity, influencing mood and anxiety levels. This suggests potential applications in treating depression and anxiety disorders.

- Synthesis and Quality Control : Research focused on the synthesis pathways of this compound has implications for improving the quality control processes in pharmaceutical manufacturing, particularly in ensuring the purity of fluoxetine formulations .

- Pharmacokinetics : Investigations into the pharmacokinetics of this compound have indicated variability in metabolism among individuals, which could affect therapeutic outcomes in clinical settings .

特性

IUPAC Name |

3-(methylamino)-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-10(7-8-12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYZMHZQSAYZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-(Methylamino)-3-phenylpropan-1-ol?

A1: While the abstract doesn't explicitly state the molecular weight, it provides the molecular formula of this compound as C10H15NO []. Based on this formula, the molecular weight can be calculated as 165.23 g/mol.

Q2: How does the crystal structure of this compound influence its intermolecular interactions?

A2: The abstract describes the crystal structure of this compound as being stabilized by hydrogen bonding. Specifically, classical O—H⋯N and N—H⋯O hydrogen bonds connect the molecules, forming centrosymmetric dimers and tetrameric units within the crystal lattice []. These ring motifs contribute to the overall three-dimensional network structure of the compound in its solid state.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。